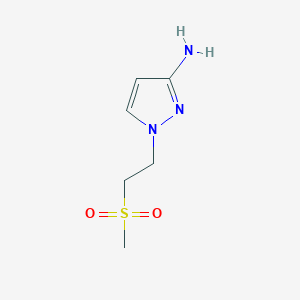

1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine

CAS No.: 1093967-38-4

Cat. No.: VC3377869

Molecular Formula: C6H11N3O2S

Molecular Weight: 189.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1093967-38-4 |

|---|---|

| Molecular Formula | C6H11N3O2S |

| Molecular Weight | 189.24 g/mol |

| IUPAC Name | 1-(2-methylsulfonylethyl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C6H11N3O2S/c1-12(10,11)5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3,(H2,7,8) |

| Standard InChI Key | UVGIOCZLOMMEJN-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)CCN1C=CC(=N1)N |

| Canonical SMILES | CS(=O)(=O)CCN1C=CC(=N1)N |

Introduction

1-(2-Methanesulfonylethyl)-1H-pyrazol-3-amine is a pyrazole derivative that features a methanesulfonyl group attached to an ethyl chain, which is linked to a five-membered heterocyclic pyrazole ring containing two nitrogen atoms. This compound is of interest in medicinal chemistry due to its potential biological activities and reactive functional groups.

Synthesis and Applications

The synthesis of 1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine can be achieved through various methods, although specific detailed procedures are not widely documented in the literature. This compound is versatile in synthetic applications due to its reactive functional groups.

| Compound Features | Description |

|---|---|

| Pyrazole Ring | Five-membered heterocycle with two nitrogen atoms |

| Methanesulfonyl Group | Enhances water solubility and potential biological interactions |

| Ethyl Chain | Links the methanesulfonyl group to the pyrazole ring |

Biological Activities and Potential Applications

1-(2-Methanesulfonylethyl)-1H-pyrazol-3-amine has been investigated for its potential as an anti-inflammatory agent and as a bioorthogonal reagent. It can selectively react within biological systems without disrupting native biochemical processes, making it valuable for developing targeted therapies. The compound may inhibit specific enzymes involved in inflammatory responses, suggesting therapeutic potential in treating conditions such as arthritis and psoriasis.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine, each with unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine | Methanesulfonyl group | Potent inhibitor of phosphodiesterase 4 |

| 1-(2-Methylsulfonylethyl)-1H-pyrazol-5-amine | Methylsulfonyl group | Exhibits anti-cancer properties |

| 1-(2-Benzenesulfonylethyl)-1H-pyrazol-3-amines | Benzenesulfonyl group | Known for antimicrobial activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume